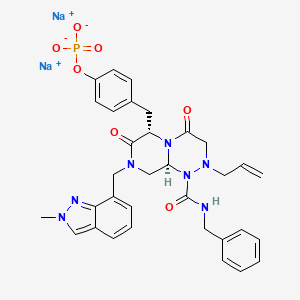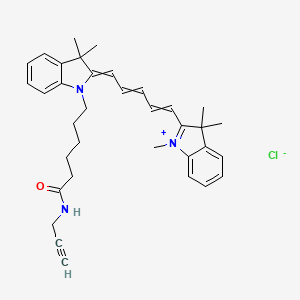
Dactylocycline D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dactylocyclines is novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.
Scientific Research Applications
Stereochemistry and Structural Characteristics
Dactylocycline D, a tetracycline derivative, exhibits a unique stereochemical configuration. Studies have shown that while it shares the common tetracycline family absolute configuration at carbons 4, 4a, 5a, and 12a, the stereochemistry around the C-6 carbon is reversed compared to previously investigated tetracyclines. This distinct stereochemistry could influence its biological activity and interactions with biological molecules (Devasthale et al., 1992).
Antibacterial Properties and Resistance
The dactylocyclines, including this compound, have been identified for their activity against tetracycline-resistant microorganisms. They represent the first naturally occurring tetracycline C2 amides which lack cross-resistance with tetracycline, indicating potential for treating resistant bacterial strains. This characteristic opens avenues for their use in combating antibiotic-resistant infections (Wells et al., 1992).
Mechanism of Action in Cancer Therapy
This compound, under its alias dactinomycin (actinomycin D), has been studied for its role in cancer therapy. It functions as an antitumor antibiotic and is used in treating specific pediatric and adult cancers. Research has shown that it can trigger pre-mortem stress signals in cancer cells, leading to immunogenic cell death and potentially aiding in cancer treatment through immune-dependent anticancer effects (Humeau et al., 2020).
Delivery Systems for Cancer Treatment
Studies on daunomycin, a related compound, have examined its delivery using graphene quantum dots to DNA duplexes. This research provides insights into the dynamics of drug delivery and its interaction with nuclear DNA, which could be applicable to the delivery of this compound in cancer treatment. Understanding these mechanisms is crucial for enhancing its applicability in medical science (Sinha & Purkayastha, 2020).
Signaling Pathways in Cancer Treatment
The study of daunorubicin, another related compound, provides insights into the signaling pathways activated during cancer treatment. These pathways are influenced by lipid products and reactive oxygen species, among other factors. Understanding these mechanisms can contribute to better understanding the effects and potential applications of this compound in cancer therapy (Laurent & Jaffrézou, 2001).
properties
CAS RN |
146064-00-8 |
|---|---|
Molecular Formula |
C33H42ClN3O14 |
Molecular Weight |
740.1 g/mol |
IUPAC Name |
[[6-[[9-carbamoyl-4-chloro-7-(dimethylamino)-1,6a,10,10a,12-pentahydroxy-3-methoxy-5-methyl-8,11-dioxo-6,7-dihydro-5aH-tetracen-5-yl]oxy]-3-methoxy-2,4-dimethyloxan-4-yl]amino] acetate |
InChI |
InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39-40,43,45-46H,10-11H2,1-8H3,(H2,35,44) |
InChI Key |
VFTDFPDDNYOKOT-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NOC(=O)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dactylocycline D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)


![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)